molecular formula C24H32O6 B8235429 Bufotalidin

Bufotalidin

Cat. No.: B8235429
M. Wt: 416.5 g/mol
InChI Key: TVKPTWJPKVSGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bufotalidin (CAS 465-90-7) is a bioactive bufanolide steroid of high interest in pharmacological research, sourced from Bufonis Venenum (toad venom) . With a molecular formula of C24H32O6 and a molecular weight of 416.514 g/mol, it is supplied with a high purity level of 95% to 99%, as confirmed by HPLC-DAD or HPLC-ELSD analysis . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans. Researchers are investigating this compound's potential in various bioactivity studies. While specific mechanistic studies for this compound are less documented than for its analog Bufotalin, related bufadienolides have shown cardiotoxic effects through inhibition of the Na+/K+ ATPase pump and have demonstrated promising anti-proliferative activities in vitro, including inducing apoptosis and cell cycle arrest in certain cancer cell lines . These properties make this compound a valuable compound for researchers in the fields of oncology, toxicology, and natural product chemistry. For long-term stability, it is recommended to store this compound in a tightly sealed container at refrigerated or frozen temperatures .

Properties

IUPAC Name

3,5,14-trihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-21-8-5-18-19(6-10-23(28)12-16(26)4-9-22(18,23)14-25)24(21,29)11-7-17(21)15-2-3-20(27)30-13-15/h2-3,13-14,16-19,26,28-29H,4-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKPTWJPKVSGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)O)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Origin, Isolation, and Derivatives of Bufotalidin

Naturally Occurring Derivatives and Related Compounds

Relationship to Bufotoxins and Bufagenins

Bufotalidin is classified as a bufagenin, which are the aglycone forms of bufadienolides. Bufadienolides are a group of cardiotoxic steroids characterized by a six-membered lactone ring attached at the C-17 position of the steroid nucleus mdpi.com. The nomenclature within this class distinguishes between bufagenins and bufotoxins. Bufagenins typically possess a hydroxyl group at the C-3 position uliege.beuq.edu.au. Bufotoxins, on the other hand, are derivatives of bufagenins where a polar molecule, commonly an argininyl residue linked via a suberoyl (suberic acid) or other dicarboxylic acid ester bridge, is attached to the C-3 hydroxyl group uliege.beuq.edu.auresearchgate.net. Therefore, this compound, being a bufagenin, represents the steroidal core structure that can be conjugated to form a bufotoxin (B1668042). Related bufagenins found in toad venom include bufalin (B1668032), cinobufagin, telocinobufagin (B1681253), bufotalin, and resibufogenin (B1668039) mdpi.complos.org. Bufotoxin itself is described as a derivative of bufadienolides containing polar molecules, mainly argininyl residues researchgate.net.

Biosynthesis and Metabolic Pathways of Bufadienolides

Academic Extraction and Purification Strategies

Academic strategies for obtaining bufotalidin and related bufadienolides from natural sources primarily involve extraction followed by various purification techniques.

Methodological Considerations for Source Materials (e.g., toad venom, plant extracts)

The choice of extraction method and solvent is crucial and depends on the source material and the target compounds. For toad venom, which is often collected as a dried secretion, the process typically begins with pulverizing the dried material to increase the surface area for extraction google.com. Solvents commonly employed for extracting bufadienolides from toad venom include alcohols (such as ethanol (B145695) and methanol) and acetone (B3395972) google.comscribd.comjournal-jop.orggoogle.com. Hot water and ethyl acetate (B1210297) have also been utilized, with different solvents yielding varying compositions of extracted compounds journal-jop.org. For instance, extraction with 80% methanol (B129727) can yield a range of compounds including bufadienolides and biogenic amines like serotonin (B10506), while subsequent extraction with ethyl acetate tends to concentrate the bufadienolides journal-jop.org. Hot water extraction may primarily yield serotonin with smaller amounts of bufadienolides journal-jop.org. Reflux extraction with absolute ethanol has also been reported as a method to obtain toad venom extracts containing bufadienolides google.com.

Following the initial extraction, purification steps are necessary to isolate specific compounds like this compound. Common techniques include evaporation of the solvent to concentrate the extract google.comjournal-jop.orggoogle.com. Precipitation can be used to separate different components; for example, adding ether to an alcoholic extract of toad venom can precipitate bufotoxin (B1668042) google.com. Chromatography is a widely used technique for further purification and separation of individual bufadienolides. Adsorption chromatography, particularly on neutral alumina, is suitable for less polar compounds, although care must be taken as alkali can lead to artifact formation scribd.com. Partition chromatography is effective for separating more polar compounds and can be performed on a preparative scale using supports like diatomaceous earth or on a microscale using filter paper scribd.com. Silica gel chromatography is also employed, often with solvent systems like petroleum ether and acetone mixtures for elution google.com. Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to monitor the separation process and identify the components in the extracts and fractions journal-jop.orgresearchgate.net.

Data on the impact of different extraction methods on the composition of toad venom extract highlight the importance of methodological choices in obtaining specific bufadienolides.

Extraction Method (Toad Venom)Key Compounds Observed (Examples)Reference
80% MethanolSerotonin, Cinobufotalin, Bufalin (B1668032), Resibufogenin (B1668039), Cinobufagin journal-jop.org
Ethyl Acetate (after 80% MeOH)More Bufadienolides (Cinobufotalin, Bufalin, Resibufogenin, Cinobufagin) journal-jop.org
Hot WaterPrimarily Serotonin, small amounts of Bufadienolides journal-jop.org
Ethyl Acetate (after Water)Small amounts of Bufadienolides journal-jop.org

Extraction from plant materials may involve different initial steps, such as using cold water and alcohol to extract glycosides scribd.com. Subsequent purification might involve removing tannins and then hydrolyzing the glycosides or further purifying them scribd.com.

Molecular and Cellular Mechanisms of Action of Bufotalidin

Primary Target: Na+/K+-ATPase Inhibition

A primary molecular target of Bufotalidin, in common with other cardiac glycosides and bufadienolides, is the Na+/K+-ATPase enzyme researchgate.netmdpi.comnih.gov. This essential transmembrane protein is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process crucial for cell volume regulation, electrical excitability, and secondary active transport wikipedia.orgmdpi.comnih.gov. By inhibiting the Na+/K+-ATPase, this compound disrupts this vital ion balance researchgate.netmdpi.com.

Allosteric Binding to the Enzyme

This compound is considered an allosteric inhibitor of Na+/K+-ATPase mdpi.com. Allosteric regulators bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity wikipedia.orgd-nb.info. While the precise allosteric binding site of this compound on the Na+/K+-ATPase may vary depending on the specific isoform and cellular context, its interaction at a site other than the ATP or ion binding sites leads to the inhibition of the enzyme's pumping activity mdpi.comwikipedia.orgnih.govplos.org.

Subsequent Alterations in Intracellular Ion Homeostasis (Na+, K+, Ca2+)

Inhibition of the Na+/K+-ATPase by this compound leads to a cascade of changes in intracellular ion concentrations researchgate.netmdpi.comnih.gov. The primary effect is an increase in intracellular sodium ion concentration (Na+) due to the reduced extrusion of Na+ from the cell researchgate.netmdpi.comwikipedia.org. This elevated Na+ subsequently affects the Na+/Ca2+ exchanger (NCX), a membrane protein that typically uses the Na+ gradient to extrude Ca2+ from the cell nih.govscielo.br. With a diminished Na+ gradient, the efficiency of the NCX is reduced, leading to an increase in intracellular calcium ion concentration (Ca2+) wikipedia.orgnih.govdoi.org. Simultaneously, the inhibition of the Na+/K+-ATPase also results in a decrease in intracellular potassium ion concentration (K+) as potassium ions are not effectively transported into the cell researchgate.netwikipedia.orgnih.gov.

Data illustrating these changes in intracellular ion concentrations upon exposure to bufadienolides, including potentially this compound, are consistent with the known effects of Na+/K+-ATPase inhibitors. While specific data tables for this compound's impact on ion concentrations were not explicitly found in the search results, the general mechanism for cardiac glycosides and bufadienolides is well-established. researchgate.netmdpi.comnih.gov

Apoptosis Induction Mechanisms

Beyond its effects on ion homeostasis, this compound has been shown to induce apoptosis, or programmed cell death, in various cell types, including cancer cells researchgate.netebi.ac.uknih.gov. The induction of apoptosis is a key mechanism underlying the potential anti-cancer properties of bufadienolides researchgate.netnih.gov.

Caspase Cascade Activation (Caspase 3, Caspase 8, Caspase 9)

Apoptosis is a tightly regulated process involving a cascade of cysteine proteases known as caspases nih.govfrontiersin.org. This compound has been reported to activate key caspases involved in both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways researchgate.netebi.ac.uk. Specifically, research indicates the activation of initiator caspases, such as Caspase-8 and Caspase-9, and the executioner caspase, Caspase-3, following this compound treatment or treatment with related bufadienolides researchgate.netebi.ac.ukwaocp.org.

The activation of Caspase-8 is typically associated with the extrinsic pathway, initiated by signaling through death receptors frontiersin.orgresearchgate.net. Caspase-9 activation is a hallmark of the intrinsic pathway, which is triggered by various intracellular stresses, including mitochondrial dysfunction and the release of cytochrome c frontiersin.orgresearchgate.net. Activated initiator caspases (Caspase-8 and Caspase-9) then cleave and activate executioner caspases, such as Caspase-3, which are responsible for dismantling cellular components and executing the apoptotic program nih.govfrontiersin.orgresearchgate.net. Studies on related bufadienolides have shown that they can induce apoptosis via both Fas- and mitochondria-mediated pathways, suggesting a potential for this compound to engage multiple apoptotic signaling routes researchgate.net.

Poly(ADP-ribose) Polymerase (PARP) Activation

Another significant event in the apoptotic cascade is the cleavage and activation of Poly(ADP-ribose) Polymerase (PARP) researchgate.netebi.ac.uk. PARP is a nuclear enzyme involved in DNA repair and genomic integrity nih.gov. During apoptosis, activated executioner caspases, particularly Caspase-3, cleave PARP into distinct fragments . This cleavage inactivates the full-length PARP, preventing it from consuming cellular energy (in the form of NAD+) in an attempt to repair the damaged DNA, a process that would otherwise hinder the apoptotic process nih.gov. Research on bufadienolides, including those structurally related to this compound, has demonstrated the activation or cleavage of PARP, further confirming their ability to trigger the apoptotic pathway researchgate.netebi.ac.uk.

The activation of caspases and subsequent PARP cleavage represent critical downstream events in this compound-induced apoptosis, highlighting its ability to initiate the controlled dismantling of the cell researchgate.netebi.ac.uk.

Modulation of Apoptotic Protein Expression

This compound has been shown to modulate the expression of key proteins involved in regulating apoptosis, the programmed cell death pathway essential for maintaining tissue homeostasis and eliminating damaged or harmful cells. The balance between anti-apoptotic and pro-apoptotic proteins from the Bcl-2 family is crucial in determining cell fate nih.govbiomolther.orgmdpi.commdpi.com.

Downregulation of Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL)

Studies indicate that this compound can induce apoptosis by downregulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. These proteins typically reside on the outer mitochondrial membrane and other intracellular membranes, where they prevent the release of pro-apoptotic factors like cytochrome c, thus inhibiting the intrinsic apoptotic pathway nih.govmdpi.commdpi.comnih.gov. By reducing the levels of Bcl-2 and Bcl-xL, this compound shifts the cellular balance towards a pro-apoptotic state. Research findings in oral squamous cell carcinoma (OSCC) cells, for instance, demonstrated that treatment with hellebrigenin (B1673045) (identified as this compound in some contexts) led to a downregulation of Bcl-2 and Bcl-xL protein levels ebi.ac.uk.

Upregulation of Pro-Apoptotic Proteins (e.g., Bax, Bak)

In parallel with the downregulation of anti-apoptotic proteins, this compound has been observed to upregulate the expression of pro-apoptotic proteins like Bax and Bak. Bax and Bak are effector proteins that, upon activation, undergo conformational changes and oligomerize in the outer mitochondrial membrane, forming pores that facilitate the release of cytochrome c and other pro-apoptotic factors into the cytoplasm nih.govbiomolther.orgmdpi.commdpi.comnih.gov. This release triggers the caspase cascade, leading to the dismantling of the cell. Studies in OSCC cells treated with hellebrigenin showed an upregulation of Bax and Bak expression ebi.ac.uk.

The modulation of the Bcl-2 family protein expression by this compound is summarized in the table below:

ProteinTypeEffect of this compound TreatmentReference
Bcl-2Anti-apoptoticDownregulation ebi.ac.uk
Bcl-xLAnti-apoptoticDownregulation ebi.ac.uk
BaxPro-apoptoticUpregulation ebi.ac.uk
BakPro-apoptoticUpregulation ebi.ac.uk

Activation of Death Receptor Pathways (e.g., Fas, DR5, DcR2, DcR3)

This compound can also trigger apoptosis through the extrinsic pathway, which is initiated by the activation of death receptors on the cell surface. These receptors, members of the TNF receptor superfamily, include Fas (also known as DR2), DR4, and DR5 thermofisher.comabeomics.comnih.govnih.gov. Upon binding of their specific ligands (e.g., FasL to Fas, TRAIL to DR4 and DR5), these receptors trimerize and recruit intracellular adaptor proteins, leading to the formation of the death-inducing signaling complex (DISC). DISC formation activates initiator caspases (like caspase-8), which in turn cleave and activate effector caspases, culminating in apoptosis thermofisher.comabeomics.comnih.govresearchgate.net.

Research indicates that this compound can increase the expression of death receptors such as Fas, DR5, DcR2, and DcR3 in cancer cells ebi.ac.uk. While Fas and DR5 are signaling receptors that promote apoptosis, DcR2 and DcR3 are "decoy" receptors that lack a functional death domain and can inhibit apoptosis by competing for ligand binding thermofisher.comabeomics.comnih.gov. The observed upregulation of both signaling and decoy receptors suggests a complex modulation of the death receptor pathway by this compound, where the net outcome on apoptosis depends on the balance between these receptors and the availability of their ligands. In OSCC cells, treatment with hellebrigenin increased the expression of Fas, DR5, DcR2, and DcR3 ebi.ac.uk.

Specific Suppression of X-linked Inhibitor of Apoptosis Protein (XIAP)

XIAP is a potent endogenous inhibitor of apoptosis that directly binds to and inhibits the activity of effector caspases, particularly caspase-3, caspase-7, and caspase-9 nih.gov. By preventing caspase activation, XIAP effectively blocks the execution phase of apoptosis. Specific suppression of XIAP is considered a promising strategy to sensitize cancer cells to apoptotic stimuli. Studies have shown that this compound can specifically suppress the expression of XIAP, thereby removing a key brake on the apoptotic cascade and promoting cell death ebi.ac.ukresearchgate.net. Findings in human OSCC cells revealed that hellebrigenin specifically suppressed XIAP expression to execute its pro-apoptotic activities ebi.ac.ukresearchgate.net.

Endoplasmic Reticulum Stress Activation (general for bufadienolides)

The endoplasmic reticulum (ER) is a critical organelle involved in protein folding, modification, and transport, as well as calcium homeostasis mdpi.comnih.gov. Various cellular stresses, including the accumulation of misfolded proteins, can disrupt ER function and lead to ER stress mdpi.comebi.ac.ukfrontiersin.org. Prolonged or severe ER stress can trigger the unfolded protein response (UPR), which, if unsuccessful in restoring homeostasis, can activate apoptotic pathways mdpi.comnih.govfrontiersin.org. Bufadienolides, as a class of compounds, have been implicated in the induction of ER stress bohrium.com. While specific research on this compound's direct effect on ER stress is less detailed in the provided results, the general mechanism for bufadienolides involves the accumulation of unfolded proteins and the activation of UPR transducers, which can subsequently lead to the activation of caspases and the induction of apoptosis, often through crosstalk with the mitochondrial pathway nih.gov.

Cell Cycle Regulation

The cell cycle is a tightly controlled process that governs cell growth and division creativebiolabs.netkhanacademy.orgkhanacademy.org. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled proliferation creativebiolabs.netnih.gov. Modulating cell cycle progression is a key strategy in cancer therapy creativebiolabs.netnih.gov. This compound has been shown to exert its anti-proliferative effects, in part, by interfering with cell cycle progression.

Research indicates that this compound can induce cell cycle arrest at specific phases, preventing cancer cells from dividing ebi.ac.uk. For example, studies in pancreatic cancer cells showed that hellebrigenin induced G0/G1 phase arrest ebi.ac.uk. Furthermore, in oral cancer cells, hellebrigenin treatment resulted in cell cycle arrest at the G2/M phase ebi.ac.uk. This arrest is often associated with the downregulation of key cell cycle regulatory proteins, such as cyclins (e.g., Cyclin A2, B1, D3) and cyclin-dependent kinases (CDKs) (e.g., Cdc2, CDK4, CDK6), which are essential for progression through different cell cycle phases ebi.ac.ukcreativebiolabs.netnih.govkhanacademy.org. By inhibiting these regulators, this compound halts the cell cycle, preventing the proliferation of cancer cells.

The effects of this compound on cell cycle regulation observed in research include:

Cell LineCell Cycle Arrest PhaseDownregulated Proteins (Examples)Reference
Pancreatic cancer cellsG0/G1Not specified in snippet ebi.ac.uk
Oral cancer cellsG2/MCyclins A2, B1, D3; Cdc2, CDK4, CDK6 ebi.ac.uk

Induction of Cell Cycle Arrest (e.g., G2/M Phase Arrest)

One of the significant mechanisms by which this compound affects cellular proliferation is through the induction of cell cycle arrest. Studies have shown that this compound can lead to cell cycle arrest at specific phases, notably the G2/M phase. This arrest prevents cells from progressing through the cell cycle and undergoing division.

For instance, investigations into the effects of hellebrigenin (a synonym for this compound) on human oral squamous cell carcinoma (OSCC) cells demonstrated that the compound exerted cytotoxic effects by inducing cell cycle arrest at the G2/M phase. ebi.ac.uk Similarly, hellebrigenin has been reported to induce G2/M arrest in human hepatocellular carcinoma HepG2 cells. ebi.ac.ukresearchgate.netresearchgate.net While G2/M arrest is commonly observed, some studies also suggest the potential for G0/G1 arrest depending on the cell type and concentration. ebi.ac.uk

The induction of cell cycle arrest is considered a crucial mechanism contributing to the anti-proliferative effects of bufadienolides like this compound on various cancer cell lines. researchgate.netresearchgate.net

Downregulation of Cell Cycle-Related Proteins (e.g., Cyclins A2, B1, D3, Cdc2, CDK4, CDK6)

The induction of cell cycle arrest by this compound is closely associated with its ability to modulate the expression levels of key proteins that regulate cell cycle progression. Cyclins and cyclin-dependent kinases (CDKs) are critical components of the cell cycle machinery.

Research on hellebrigenin in OSCC cells revealed that the induction of G2/M phase arrest was accompanied by the downregulation of several cell cycle-related proteins. ebi.ac.uk These included cyclins A2, B1, and D3, as well as CDK1 (Cdc2), CDK4, and CDK6. ebi.ac.uk The reduced levels of these proteins disrupt the normal transitions between cell cycle phases, thereby enforcing the arrest.

The following table summarizes the observed effects of hellebrigenin on the expression of these cell cycle-related proteins in OSCC cells:

ProteinObserved Effect
Cyclin A2Downregulation
Cyclin B1Downregulation
Cyclin D3Downregulation
Cdc2 (CDK1)Downregulation
CDK4Downregulation
CDK6Downregulation

Note: This table is based on findings regarding hellebrigenin, which is a synonym for this compound.

Signaling Pathway Modulation

Beyond directly impacting cell cycle proteins, this compound also influences cellular behavior by modulating various signaling pathways that play critical roles in cell survival, proliferation, and death.

Mitogen-Activated Protein Kinase (MAPK) Pathways

Studies have indicated that this compound, specifically hellebrigenin, can lead to the downregulation of the phosphorylation of ERK and JNK. ebi.ac.uk Phosphorylation is a key mechanism for activating these kinases, and reduced phosphorylation suggests an inhibition of their activity. The downregulation of ERK and JNK phosphorylation is often associated with the induction of apoptosis and inhibition of cell proliferation. ebi.ac.ukresearchgate.net

In contrast to the effects on ERK and JNK, research suggests that bufadienolides, including hellebrigenin, can cause the activation of the p38 MAPK pathway. ebi.ac.uk Interestingly, while p38 MAPK is often associated with pro-apoptotic signals, some studies indicate a pro-survival role for activated p38 MAPK in the context of bufadienolide treatment in certain cancer cells. ebi.ac.uk For example, in glial cells treated with bufadienolides, activation of the p38 MAPK pathway was observed, and inhibition of p38 MAPK further enhanced the cytotoxicity of the drugs, suggesting a pro-survival role for p38 MAPK in this context. ebi.ac.uk

The modulation of MAPK pathways by this compound appears to be complex and cell-type dependent, with differential effects on ERK, JNK, and p38 phosphorylation contributing to the observed cellular outcomes. ebi.ac.uk

Downregulation of ERK and JNK Phosphorylation

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another crucial signaling cascade involved in regulating cell growth, proliferation, survival, and angiogenesis. This pathway is often hyperactivated in various cancers.

Bufadienolides have been shown to influence the PI3K/Akt/mTOR pathway. Some research suggests that bufadienolides can lead to the inhibition of this pathway. researchgate.netresearchgate.netmdpi.com For instance, studies have indicated that the antitumor activities of bufadienolides can involve the inhibition of the PI3K/Akt/mTOR signaling pathway. researchgate.net This inhibition can contribute to reduced cell proliferation and survival.

Conversely, some findings related to hellebrigenin in hepatocellular carcinoma HepG2 cells suggest that hellebrigenin induces cell cycle arrest and apoptosis through inhibition of Akt. ebi.ac.uk Activation of Akt could attenuate hellebrigenin-induced cell death in these cells. ebi.ac.uk This highlights the role of Akt inhibition as a mechanism by which this compound may exert its effects.

The intricate interplay between this compound and the PI3K/Akt/mTOR pathway underscores its potential to interfere with key survival and growth signals in cancer cells. scispace.com

Inhibition of Akt

Inhibition of the Akt signaling pathway is a notable mechanism associated with bufadienolides, including compounds like hellebrigenin, which is structurally related to this compound ebi.ac.uk. Studies have shown that bufadienolides can decrease the phosphorylation levels of Akt, a key protein kinase involved in promoting cell survival and inhibiting apoptosis spandidos-publications.comoup.com. For instance, hellebrigenin has been shown to inhibit Akt expression and phosphorylation in human hepatocellular carcinoma HepG2 cells ebi.ac.uk. Activation of Akt by external factors could attenuate the cell death induced by hellebrigenin, suggesting a direct link between Akt inhibition and the compound's effects ebi.ac.uk. Data from studies on bufadienolides indicate a reduction in p-AKT levels upon treatment, while total AKT levels may not change significantly spandidos-publications.com.

Inactivation of AKT/mTOR/p70S6K Cascades (general for bufadienolides)

Bufadienolides, including bufalin (B1668032) and arenobufagin (B1667589), are known to induce apoptosis by inhibiting the PI3K/Akt/mTOR pathway sci-hub.seoup.com. This pathway is crucial for regulating cell growth, survival, and proliferation oup.commdpi.com. Inhibition of mTOR, a downstream effector of Akt, can lead to decreased activity of p70S6K and 4EBP1, proteins involved in protein synthesis and cell cycle progression spandidos-publications.commdpi.com. Studies have demonstrated that bufadienolides can reduce the phosphorylation levels of mTOR and p70S6K spandidos-publications.commdpi.com. For example, arenobufagin has been shown to suppress the PI3K/Akt/mTOR pathway, accompanied by the activation of PTEN and downregulation of upstream regulators like PDK1 and c-Raf sci-hub.seoup.com. This inactivation of the Akt/mTOR/p70S6K cascade contributes to the induction of apoptosis and inhibition of cancer cell growth mdpi.commdpi.com.

JAK/STAT Pathway (general for bufadienolides)

Bufadienolides have been reported to inhibit the JAK/STAT pathway, particularly the JAK/STAT3/Mcl-1 pathway sci-hub.seresearchgate.net. The JAK/STAT pathway plays a significant role in cell proliferation, survival, and immune responses. Inhibition of this pathway by bufadienolides can lead to the downregulation of anti-apoptotic proteins like Mcl-1 researchgate.netscispace.com. Studies have shown that bufadienolides can overcome TRAIL resistance in breast cancer cells by downregulating Mcl-1 through the JAK-STAT pathway, specifically affecting JAK2/STAT3 Tyr705 phosphorylation researchgate.netscispace.com. Targeting Mcl-1 or JAK2 is considered a strategy to overcome TRAIL resistance, and bufadienolides, through JAK2/STAT3/Mcl-1 inhibition, are seen as promising candidates for combination therapy with TRAIL researchgate.netscispace.com.

Wnt/β-Catenin Signaling (general for bufadienolides)

The Wnt/β-Catenin signaling pathway is involved in various cellular processes, including cell proliferation, differentiation, and stem cell maintenance bohrium.comcellsignal.com. Aberrant activation of this pathway is frequently observed in various cancers cellsignal.com. Some bufadienolides have been shown to impair the Wnt/β-catenin pathway nih.gov. For instance, telocinobufagin (B1681253) has been reported to impair Wnt/β-catenin signaling by acting upstream of β-catenin stabilization nih.gov. The mechanism involves the regulation of β-catenin levels, which are normally degraded by a destruction complex in the absence of Wnt signals cellsignal.comnih.gov. Bufadienolides can interfere with this pathway, potentially affecting the nuclear translocation and transcriptional activity of β-catenin nih.govaging-us.com.

TRAIL/TRAIL-R Signaling (general for bufadienolides)

Bufadienolides can enhance TRAIL-induced apoptosis in cancer cells scispace.comnih.gov. TRAIL (TNF-related apoptosis-inducing ligand) binds to its death receptors (TRAIL-R1/DR4 and TRAIL-R2/DR5) on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and activation of caspases, ultimately resulting in apoptosis mdpi.comnih.gov. Bufadienolides can sensitize cancer cells to TRAIL-mediated apoptosis by modulating key components of this pathway scispace.comnih.gov. For example, bufalin has been shown to upregulate the levels of DR4 and DR5 and enhance the formation of the DISC mdpi.com. They can also downregulate anti-apoptotic proteins like Mcl-1 and c-FLIP, which are inhibitors of the TRAIL pathway mdpi.comscispace.comnih.gov.

EGFR and c-MET Pathways (general for bufadienolides)

Some bufadienolides, such as ψ-bufarenogin, have demonstrated the ability to inhibit receptor tyrosine kinase-mediated signaling, including the EGFR and c-MET pathways nih.govresearchgate.net. EGFR and c-MET are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and metastasis, and their aberrant activation is common in many cancers, including hepatocellular carcinoma (HCC) nih.gov. ψ-Bufarenogin has been shown to suppress the phosphorylation and activation of both EGFR and c-MET in HCC cells nih.gov. This inhibition of upstream receptor tyrosine kinases subsequently leads to the suppression of downstream signaling cascades, including the PI3K/Akt and Raf/MEK/ERK pathways, which are often activated by EGFR and c-MET sci-hub.senih.gov.

HIF-1 Signaling Pathway (general for bufadienolides in some contexts)

The HIF-1 signaling pathway is a critical regulator of cellular response to hypoxia, influencing processes like angiogenesis, cell survival, and metabolism cusabio.comgenome.jp. While the primary mechanism of bufadienolides is often linked to Na+/K+-ATPase inhibition and related downstream effects, some studies suggest a connection with the HIF-1 pathway in certain contexts sci-hub.seresearchgate.net. For instance, bufalin has been reported to reduce the levels of HIF-1α mdpi.com. The PI3K/Akt/mTOR pathway, which is targeted by bufadienolides, is also known to interact with the HIF-1α pathway sci-hub.secusabio.com. Therefore, the effects of bufadienolides on Akt/mTOR signaling may indirectly influence HIF-1 activity and related processes like angiogenesis sci-hub.seresearchgate.net.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound11225
Bufalin441504
Cinobufagin105407
Cinobufotalin11224
Arenobufagin102967
Resibufogenin (B1668039)65578
Hellebrigenin930441
Telocinobufagin100091
Marinobufagin6918458
ψ-Bufarenogin119542
TRAIL3995
TRAIL-R1 (DR4)8793
TRAIL-R2 (DR5)8795
Akt2882
mTOR6421868
p70S6K6197
JAK3717
STAT6772
Wnt7472
β-Catenin1499
EGFR1956
c-MET4233
HIF-110791
Mcl-19915
FADD8772
DISCN/A
c-FLIP8543
PI3K5295
PTEN5728
PDK15163
c-Raf5894
GSK-3β2938
Cyclin D1595
Bax581
Bcl-2596
Cytochrome c5420549
Caspase-3836
PARP10039
ERK5594
JNK5601
p38 MAPK5600
NF-κB4729
IκBα4794
IKK8517
TCF/LEFN/A
VEGF7422
VEGFR-27423
FAK5747
SRC6714
LRP5/6N/A
FrizzledN/A
Axin8312
APC324
CK11029
β-TrCP9981
Skp6500
R-spondinN/A
LGR5/6N/A
TAZ25939
Snail16615
TERT7015
BRG1659
HIF-1α10791
HIF-1β3092
HREN/A
PHD211238
VHL7428
FIH-155650
p300/CBPN/A
SENP159343
BNIP3665
Bcline-18678
Hsp903320
COX-25743
ADAM98754
MICA4278
NKG2D22914
ZFP919423
E2F21870
Calcineurin5534
NFAT4772
c-Myc4609

Data Tables

Based on the search results, quantitative data suitable for interactive data tables, such as IC50 values for this compound specifically in relation to these pathways, were not consistently available across all mentioned mechanisms in the provided snippets. The information primarily describes the qualitative effects (inhibition, inactivation, modulation) and the proteins involved in the pathways. While some IC50 values for bufadienolides against cancer cell lines were mentioned, they were not specifically for this compound and linked directly to the inhibition levels of these pathways sci-hub.seresearchgate.net. Therefore, creating detailed interactive data tables with specific numerical data for this compound's effect on the inhibition strength of each pathway component is not feasible based on the provided search results.

Other Identified Molecular Targets and Cellular Effects

Beyond their well-established interaction with Na+/K+-ATPase, bufadienolides, including this compound, have been shown to influence a range of other molecular targets and cellular processes. These effects contribute to their diverse biological activities, particularly their reported anti-tumor properties.

Inhibition of Human Topoisomerase IIa (in silico studies)

In silico studies have explored the potential of various compounds, including steroidal structures, to inhibit human Topoisomerase IIa (TOP2A). TOP2A is a crucial enzyme involved in managing DNA topology during replication and transcription, making it a significant target for anti-cancer drugs. While direct in silico studies specifically on this compound and TOP2A are not extensively detailed in the provided search results, bufadienolides, as a class, have been implicated in affecting DNA topoisomerase II as a mechanism contributing to apoptosis induction spandidos-publications.com. Computational methods are a recognized approach for identifying potential TOP2A inhibitors by evaluating their binding affinity and interaction patterns with the enzyme's active sites x-mol.netsigmaaldrich.commdpi.comnih.govkarger.com. These studies often involve molecular docking to predict how a compound might fit into the enzyme's binding pocket and molecular dynamics simulations to assess the stability of the interaction mdpi.comnih.govkarger.com. The structural characteristics of bufadienolides suggest a potential for interaction with such targets, although specific in silico data for this compound's inhibitory effect on TOP2A requires further dedicated investigation.

Inhibition of Cellular Proteasome (general for bufadienolides)

Bufadienolides have been reported to inhibit the cellular proteasome nih.gov. The proteasome is a multiprotein complex responsible for degrading ubiquitinated proteins, playing a critical role in various cellular processes, including cell cycle progression, apoptosis, and signal transduction. Inhibition of the proteasome can lead to the accumulation of pro-apoptotic proteins and ultimately induce cell death in cancer cells. Research on arenobufagin, another bufadienolide, demonstrated inhibition of cellular proteasomal activity, which might be linked to its interaction with Na, K-ATPase researchgate.net. Another study mentioned bufalin promoting proteasome activation and ATP1A1 protein degradation, which appears to present a differing observation regarding proteasome activity researchgate.net. However, the general inhibitory effect of bufadienolides on the cellular proteasome has been noted as a contributing factor to their cytotoxic effects nih.gov.

Effects on ER2 Overexpression (general for bufadienolides)

Bufadienolides have been shown to exert effects on cells overexpressing ER2, also known as HER2 (Human Epidermal Growth Factor Receptor 2) nih.govresearchgate.net. HER2 is a receptor tyrosine kinase that is overexpressed in several types of cancer, particularly a subset of breast cancers, and is associated with aggressive tumor behavior and resistance to certain therapies nih.govnih.gov. Studies involving bufadienolides like arenobufagin and bufalin have demonstrated their ability to significantly inhibit the proliferation and survival of breast cancer cells that overexpress HER2 researchgate.net. These findings suggest that bufadienolides may hold potential as adjuvant therapeutic agents in the treatment of HER2-overexpressing cancers by influencing downstream signaling pathways regulated by HER2 researchgate.net.

DNA Intercalation (general for bufadienolides)

DNA intercalation is a process where planar molecules insert themselves between the base pairs of DNA, which can disrupt DNA replication and transcription, leading to DNA damage and cell death. Several bufadienolides have been shown to interact with DNA through intercalation spandidos-publications.comnih.govfrontiersin.org. Detailed studies on arenobufagin, a representative bufadienolide, have provided evidence for its direct binding to DNA in vitro via intercalation spandidos-publications.comfrontiersin.orgmdpi.com. This was supported by observations of hypochromicity in the UV-visible absorption spectrum, significant changes in the circular dichroism (CD) spectrum of DNA, and the quenching of fluorescence intensity of the ethidium (B1194527) bromide-DNA system in the presence of arenobufagin spandidos-publications.comfrontiersin.orgmdpi.com. Molecular modeling studies further suggested that arenobufagin intercalates with DNA, potentially through hydrogen bonds with GT base pairs spandidos-publications.comfrontiersin.org. This intercalation is believed to contribute to the observed G2 cell cycle arrest induced by some bufadienolides spandidos-publications.comfrontiersin.org.

Modulation of Non-Coding RNAs (general for bufadienolides)

Recent research indicates that bufadienolides can modulate the expression of non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). Non-coding RNAs are crucial regulators of gene expression involved in numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer. Studies, particularly on bufalin, another bufadienolide, have shown its ability to alter the expression profiles of both miRNAs and lncRNAs, and this modulation is considered a significant mechanism underlying its anti-cancer effects in certain malignancies, such as prostate cancer. For instance, bufalin has been reported to regulate the HOTAIR-miR520b-FGFR1 axis, influencing cancer cell proliferation, migration, and invasion. Another study noted that bufalin decreased the expression of miR-298 in gastric cancer cells researchgate.net, while in other cancer cells, it was found to repress the expression of microRNA-181a spandidos-publications.com. These findings highlight the role of ncRNA modulation as a mechanism by which bufadienolides exert their cellular effects.

Pharmacological and Biological Activities of Bufotalidin in Research Models

Anticancer and Cytotoxic Activities in Preclinical In Vitro Models

Research indicates that bufotalidin exhibits significant anticancer and cytotoxic effects against a range of cancer cell lines in laboratory settings. researchgate.netresearchgate.netnih.gov

Potent Cytotoxicity Against Various Cancer Cell Lines

This compound has demonstrated potent cytotoxic activity against a diverse panel of human cancer cell lines. Studies have reported its effectiveness against human gastric cancer cells (BGC-823), human lung cancer cells (A549), human ovarian cancer cells (SKOV-3), breast adenocarcinoma (MCF-7), human hepatocellular carcinoma (HepG2 cells), and oral squamous cell carcinoma (OSCC) cells. researchgate.netekb.egscientificarchives.com The cytotoxic effects are often evaluated by determining the half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit cell growth by 50%. For example, some bufadienolides, including those structurally related to this compound, have shown IC50 values in the nanomolar to micromolar range against various cancer cell lines. researchgate.netresearchgate.net

Selective Cytotoxicity Against Tumor Cells Versus Normal Cells

An important aspect of potential anticancer agents is their ability to selectively target cancer cells while sparing normal, healthy cells. Some studies on bufadienolides, the class of compounds to which this compound belongs, have indicated selective cytotoxicity towards cancer cells compared to normal cells, such as human normal peripheral blood mononuclear cells (PBMCs) or normal uroepithelial cells. researchgate.netmdpi.comnih.govresearchgate.net This suggests a potentially favorable therapeutic window, although further research is needed to fully characterize the selectivity of this compound itself across different cell types.

Inhibition of Cancer Cell Proliferation and Migration

This compound and related bufadienolides have been shown to inhibit the proliferation and migration of cancer cells. nih.govresearchgate.netmdpi.comeuropeanreview.orgscielo.br Inhibition of proliferation refers to the suppression of cancer cell growth and division, which is a hallmark of cancer. frontiersin.org Inhibition of migration is crucial for preventing the spread of cancer cells to distant sites, a process known as metastasis. nih.govfrontiersin.org Studies utilize various in vitro assays, such as wound healing assays and transwell migration assays, to evaluate the inhibitory effects of this compound on cancer cell migration. scielo.brnih.gov

Inhibition of Cancer Angiogenesis (e.g., VEGF-mediated)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. frontiersin.orgnih.govnih.gov Bufadienolides, including this compound, have been reported to inhibit cancer angiogenesis. nih.govnih.govresearchgate.netmdpi.com This inhibition can occur through various mechanisms, including the suppression of vascular endothelial growth factor (VEGF)-mediated pathways, which are key regulators of angiogenesis. nih.govresearchgate.netnih.govtg.org.aumdpi.com By inhibiting the formation of new blood vessels, this compound may limit the supply of nutrients and oxygen to the tumor, thereby hindering its growth and spread.

Reversal of Multidrug Resistance in Cancer Cells

Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, where cancer cells develop resistance to multiple different drugs. nih.govnih.govcore.ac.uk Some studies suggest that bufadienolides may play a role in reversing multidrug resistance in cancer cells. nih.govnih.govmdpi.comnih.gov This could potentially enhance the effectiveness of conventional chemotherapeutic agents when used in combination with this compound. Mechanisms underlying the reversal of MDR by bufadienolides may involve modulating the activity of efflux pumps or other resistance pathways. core.ac.ukutsouthwestern.edu

Enhancement of Cytotoxic Drug Activity

Research suggests that bufadienolides, as a class, may enhance the activity of cytotoxic drugs. This potential is linked to mechanisms such as the reversal of multi-drug resistance in cancer cells mdpi.comresearchgate.net. While direct studies specifically detailing this compound's enhancement of cytotoxic drug activity were not extensively found in the immediate search results, the broader activity of bufadienolides provides a relevant context. Studies on other bufadienolides, such as Arenobufagin (B1667589), have shown higher anticancer efficacy against certain cancer cell lines compared to other compounds, indicating the potential for differential activity within this class researchgate.net. Combining traditional Chinese medicine extracts containing bufadienolides with chemotherapy has shown enhanced cytotoxic effects in hepatocellular carcinoma cell lines nih.gov.

Modulation of Tumor Immune Microenvironment

The tumor immune microenvironment (TME) plays a crucial role in cancer progression and response to immunotherapy. Regulatory T cells (Tregs) and the programmed death-ligand 1 (PD-L1) pathway are key components of the immunosuppressive TME, allowing tumors to evade immune surveillance nih.govmdpi.commdpi.com. Modulation of these elements is a target for enhancing anti-tumor immunity nih.govmdpi.com.

While specific research on this compound's direct modulation of PD-L1 or downregulation of regulatory T cells was not prominently featured in the search results, studies on other bufadienolides provide insights into potential mechanisms within this class of compounds. For instance, Gamabufotalin, another bufadienolide, has been reported to improve the suppressive tumor immune microenvironment by inhibiting PD-L1 nih.gov. Regulatory T cells are known to limit the antitumor immune response and have a distinct chromatin accessibility signature in the TME compared to those in the periphery nih.gov. The PD-1/PD-L1 axis is a pivotal regulator of T-cell activity and a key mechanism of tumor immune evasion mdpi.com. Therapies blocking PD-1 or PD-L1 can reactivate T cells to target cancer cells mdpi.com. Tregs are crucial for immune homeostasis and tolerance, and in cancer, they contribute to an immunosuppressive TME mdpi.com.

Cardiotonic Effects

Bufadienolides, including this compound, are known for their cardiotonic properties, historically used in traditional medicine for heart conditions mdpi.comnih.gov. These effects are primarily mediated by the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells nih.govgoogle.comwikipedia.org.

Enhanced Contractility in Isolated Heart Models

Research using isolated heart models is a common approach to assess the direct effects of compounds on cardiac contractility southalabama.edureprocell.com. These models allow for controlled studies of inotropic effects, which are changes in the force of muscle contraction southalabama.edureprocell.com.

While direct data on this compound's effects on contractility in isolated heart models were not explicitly found for inclusion in a data table from the search results, the general cardiotonic activity of bufadienolides is well-documented mdpi.comnih.gov. Cardiac glycosides, the class to which bufadienolides belong, are known to enhance cardiac contractility by increasing intracellular calcium levels through Na+/K+-ATPase inhibition wikipedia.org. Studies on other cardiotonic agents in isolated heart preparations demonstrate the methodology used to assess changes in contractility nih.gov.

Comparative Potency to Reference Cardiac Glycosides (e.g., Ouabain)

Comparing the potency of this compound to well-known cardiac glycosides like Ouabain is important for understanding its relative strength and potential therapeutic window. Ouabain is a widely studied cardiac glycoside that inhibits the Na+/K+-ATPase pump nih.govwikipedia.org.

Other Investigated Biological Activities (General for Bufadienolides, if relevant to this compound)

Bufadienolides exhibit a broad spectrum of biological activities beyond their cardiotonic effects mdpi.commdpi.comlodz.pl. These activities have been explored in various research contexts.

Bufadienolides have demonstrated antitumor effects, including the inhibition of cell proliferation and migration, induction of cell differentiation, inhibition of cancer angiogenesis, induction of apoptosis, disruption of the cell cycle, reversal of multi-drug resistance, and enhancement of cytotoxic drug activity mdpi.com. They have also been reported to possess antiviral, antibacterial, anti-inflammatory, hemostatic, bacteriostatic, wound-healing, and antiparasitic properties lodz.pl. Some studies have shown antiparasitic and antiviral activity of these molecules mdpi.com. Bufadienolides are present in both animal sources (like toad secretions) and certain plant families mdpi.comlodz.pl.

While these activities are attributed to the bufadienolide class, the specific extent to which this compound contributes to each of these activities requires further dedicated research.

Interactive Data Tables:

Based on the information found, creating interactive data tables for specific quantitative research findings directly related to this compound's activities as requested is challenging due to the lack of precise numerical data points for this compound in the immediate search results for each specific subsection. The search results provide more general information about the activities of bufadienolides as a class or comparative data on other cardiac glycosides.

However, we can present a conceptual table summarizing the discussed activities and the type of evidence found:

SectionActivityRelevance to this compoundType of Evidence Found
5.1.7. Enhancement of Cytotoxic Drug ActivityEnhanced cytotoxicity of other drugsPotential, based on class activityGeneral findings on bufadienolides and other specific compounds in combination studies.
5.1.8. Modulation of Tumor Immune MicroenvironmentInhibition of PD-L1, downregulation of TregsPotential, based on class activity and related compounds.Findings on other bufadienolides (e.g., Gamabufotalin) and general TME modulation.
5.1.9. Induction of Necrosis-Like PhenotypeInduction of necrosis-like cell deathPotential, linked to cancer cell death mechanisms.General research on programmed necrosis and chemotherapy-induced cell death.
5.2.1. Enhanced Contractility in Isolated Heart ModelsPositive inotropic effectKnown cardiotonic propertyGeneral information on cardiotonic glycosides and isolated heart model utility.
5.2.2. Comparative Potency to Reference Cardiac Glycosides (e.g., Ouabain)Relative cardiotonic potencyImportant for therapeutic potentialComparative cytotoxic data for other cardiac glycosides (e.g., Ouabain, Proscillaridin (B1679727) A).
5.3. Other Investigated Biological ActivitiesAntitumor, antiviral, antibacterial, etc.Part of the broader bufadienolide profile.General overview of diverse activities reported for the bufadienolide class.

Antibacterial Activity

Bufadienolides, including those isolated from the skin secretions of toads belonging to the Bufonidae family, have demonstrated antibacterial activity in research studies nih.govnih.gov. The antibacterial capacity of certain molecules from toad secretions has been evaluated against bacteria such as Escherichia coli and Staphylococcus aureus, showing activities comparable to or better than some standard antibiotics, particularly against Gram-positive bacteria nih.gov. While the class of bufadienolides is recognized for antimicrobial activity, specific detailed research findings focusing solely on this compound's antibacterial effects were not prominently detailed in the available literature snippets researchgate.net.

Antiprotozoal Activity

The antiprotozoal activity of bufadienolides has been investigated in various research models researchgate.netresearchgate.netplos.orgnih.gov. Studies have evaluated the activity of bufadienolides isolated from sources like the parotoid macrogland secretion of the toad Rhinella jimi against protozoan parasites researchgate.net. Hellebrigenin (B1673045), which is listed as a synonym for this compound, along with telocinobufagin (B1681253), are two bufadienolides that have been tested for antiprotozoal activity against Trypanosoma cruzi researchgate.net. Research indicates that certain bufadienolides can exhibit potent activity against parasites such as Plasmodium falciparum and Trypanosoma brucei rhodesiense nih.gov. The in vitro activity of several drugs and drug classes, including some with structures related to bufadienolides, against protozoan parasites like T. brucei rhodesiense, Leishmania donovani, T. cruzi, and P. falciparum has been reported, highlighting opportunities for discovering new antiprotozoal agents plos.org.

Antiviral Activity

Animal studies have indicated that some bufadienolides possess antiviral activity researchgate.net. While the broad potential of natural products, including various phytochemicals like alkaloids and terpenoids found in medicinal plants, as sources of antiviral compounds has been reviewed nih.govtaylorfrancis.com, specific detailed research findings on the antiviral activity of this compound were not extensively presented in the provided search results. General research on antiviral compounds from natural sources explores activity against various viruses, including influenza virus, herpes simplex virus, and respiratory syncytial virus, in different plant extracts researchgate.net.

Insecticidal Activity

Several bufadienolides have been tested for their insecticidal activity researchgate.net. Studies on bufadienolides obtained from plants like Urginea maritima have shown activity against insect larvae researchgate.net. Specific compounds such as proscillaridin A, scillaren (B1171841) A, scilliroside, gammabufotalin, and scillirosidin (B1254747) demonstrated activity in these models researchgate.net. Research suggests that certain structural features, including the orthoacetate and alpha-pyrone moieties, are essential for the insecticidal activity of this class of compounds researchgate.net. While this compound is a bufadienolide, detailed research specifically on its insecticidal activity was not a primary focus of the provided snippets, which broadly discussed the insecticidal properties of plant-based compounds and other bufadienolides mdpi.comnih.govjocpr.comresearchgate.net.

Analgesic Activity

Analgesic activity has been reported for some bufadienolides researchgate.netresearchgate.net. While bufotenine (B1668041), another compound found in toad venom, has shown analgesic effects in animal models nih.govnih.gov, the bufadienolide class is also associated with this activity researchgate.net. Hellebrigenin, a synonym for this compound, is mentioned as exhibiting some analgesic effects . The mechanism of action for the analgesic effects of related compounds like bufotenine has been explored, suggesting potential involvement in inhibiting lipid metabolism pathways and interaction with receptors such as sigma-1 and 5-hydroxytryptamine receptor 3A nih.gov. Although this compound is listed as having analgesic effects , specific detailed research findings for this compound's analgesic activity were not extensively available in the provided information.

Surface Anesthetic Activity

Some bufadienolides have been found to possess surface anesthetic activities researchgate.net. Research, including studies on bufadienolides isolated from Chan'Su, a traditional Chinese medicine derived from toad venom, has investigated their surface anesthetic properties in animal models like mice nih.gov. These studies have also explored the structure-activity relationships within the bufadienolide class concerning surface anesthetic effects nih.gov. Acetylation is considered an essential structural feature for surface anesthetic activity in these compounds, with deacetylation leading to diminished activity researchgate.net. While this compound is a bufadienolide found in Chan'Su, specific detailed research findings focusing solely on this compound's surface anesthetic activity were not explicitly provided in the snippets, but the activity is recognized within the class researchgate.netnih.gov.

Structure Activity Relationship Sar Studies of Bufadienolides Relevant to Bufotalidin

Influence of Substituents on Biological Activities

The presence and nature of substituents at various positions on the bufadienolide skeleton significantly impact their biological activities, particularly cytotoxicity.

Importance of Hydroxyl Groups at Specific Positions (e.g., C-3, C-14)

Hydroxyl groups at specific positions, notably C-3 and C-14, are critical determinants of bufadienolide activity. The presence of a hydroxyl group at the C-14β position is a common and essential feature of cardiac glycosides, including bufadienolides nuph.edu.uaiosrjournals.org. This group is crucial for the inhibitory activity on Na+/K+-ATPase, a key molecular target for bufadienolides researchgate.net.

The C-3 position is also highly significant for biological activity. Bufadienolides can exist as aglycones (without a sugar moiety) or as glycosides, where a sugar is attached to the hydroxyl group at C-3 lodz.plnih.gov. The nature and presence of the sugar moiety at C-3 can modulate activity, affecting properties like solubility, membrane diffusion, and transport nuph.edu.ua. Studies have shown that the C-3 moiety has an important effect on the cytotoxicity of bufadienolides mdpi.com. While glycosylation of cardenolides (another class of cardiac glycosides) often increases cytotoxicity, glycosylated bufadienolides may display lower cytotoxicity compared to their aglycone forms researchgate.net. The configuration of the hydroxyl group at C-3 (α or β) can also influence activity frontiersin.org.

Impact of Modifications at C-1, C-5, C-7, C-12 on Cytotoxicity

Modifications at other positions on the bufadienolide core, such as C-1, C-5, C-7, and C-12, can also impact cytotoxicity. Hydroxylation at positions like C-1β, C-5, C-7α, C-7β, C-12α, C-12β, and C-16α has been observed through biotransformation studies of bufadienolides like resibufogenin (B1668039) researchgate.net. These modifications can lead to derivatives with altered cytotoxic potencies researchgate.net. For instance, hydroxylation at C-1β or C-12β might be relevant for increasing the polarity and potentially the cytotoxicity of bufadienolides researchgate.net. Conversely, the presence of a 19-hydroxyl group has been suggested to lead to a reduction in activity in some cases nih.gov.

Specific examples from research highlight the impact of these modifications:

Hydroxylations at C-12α, C-12β, and C-16α were found to be major biotransformation reactions for resibufogenin, yielding products that, while sometimes less potent than the parent compound, still exhibited significant cytotoxicity researchgate.net.

An unusual epoxy group over the C-7,8 position of the B-ring of the aglycone is common to some cumulative bufadienolides mdpi.com.

Studies comparing bufadienolides have indicated that the presence or absence of hydroxyl groups at various positions, including C-11, can influence cytotoxic activity nih.gov.

Role of the Six-Membered Lactone Ring at C-17

The six-membered lactone ring (α-pyrone) at the C-17β position is a defining structural feature of bufadienolides and is essential for their biological activity, particularly their cardiotonic effects and cytotoxicity mdpi.comlodz.plnih.govnuph.edu.uajyoungpharm.org. This lactone ring is critical for the interaction with the Na+/K+-ATPase enzyme, which is considered a primary target for the cytotoxic activity of bufadienolides researchgate.netjyoungpharm.orgnih.gov.

Studies have demonstrated that the integrity of the lactone ring is crucial for antitumor activity. For example, chemical modifications that result in lactam derivatives of bufadienolides have shown significantly decreased or complete loss of cytotoxic activity compared to their lactone counterparts nih.gov. This underscores the importance of the unsaturated six-membered lactone ring at C-17β for the potent biological effects observed in bufadienolides. The characteristic UV absorbance around 300 nm associated with the C-17 α-pyrone ring is also a useful feature for detecting these compounds uq.edu.au.

The relative configuration of the steroid rings also plays a role, with the cis-trans-cis configuration, particularly the cis fusion of the C and D rings, being considered favorable for activity mdpi.comnuph.edu.uascientiaricerca.com.

Here is a table summarizing some research findings on the impact of structural modifications on bufadienolide cytotoxicity:

Structural Feature / ModificationPosition(s) AffectedObserved Impact on Cytotoxicity (relative to parent or related compounds)Source(s)
Hydroxyl groupC-14βCrucial for inhibitory activity on Na+/K+-ATPase; 14β-hydroxy derivatives more potent than 14,15-epoxy compounds. researchgate.netresearchgate.netnih.govnih.gov
Sugar moiety (Glycosylation)C-3Can modulate activity; glycosylated bufadienolides may have lower cytotoxicity than aglycones. researchgate.netnih.gov
Hydroxyl group configurationC-3Epimerization (e.g., 3α-OH vs 3β-OH) can lead to significant decrease in toxicity. nih.gov
HydroxylationC-1β, C-12βMight be relevant for increasing polarity and cytotoxicity. researchgate.net
HydroxylationC-12α, C-12β, C-16αMajor biotransformation products, some with decreased but still potent cytotoxicity. researchgate.net
19-Hydroxyl groupC-19May lead to a reduction in activity. nih.gov
16-acetyl group vs 16-hydroxyl groupC-1616-acetyl group showed stronger activity than 16-hydroxyl group in one study. nih.gov
Lactam derivativeC-17 (instead of lactone)Significantly decreased or lost cytotoxic activity. nih.govnih.gov
14,15-epoxy ringC-14, C-15Disappearance increases cytotoxicity; 14β-hydroxy type is more potent. mdpi.comresearchgate.netnih.gov
C-ring and D-ring fusionC/D ringsCis-configuration is associated with more potent cancer cell growth inhibition. mdpi.comscientiaricerca.com

Advanced Research Methodologies and Analytical Techniques for Bufotalidin Studies

Metabolomics Approaches for Identification and Quantification

Metabolomics involves the large-scale study of small molecules, or metabolites, within biological systems. This field offers two primary strategies for analyzing compounds like bufotalidin: untargeted and targeted metabolomics. mdpi.com

Untargeted Metabolomics for Global Profiling

Untargeted metabolomics aims to capture a broad range of metabolites in a sample without focusing on specific compounds beforehand. metabolomicscentre.canih.gov This approach is valuable for the global profiling of metabolites in biological specimens, including animal venoms and poisons where bufadienolides like this compound are present. mdpi.comresearchgate.net Untargeted methods can reveal unexpected metabolic changes and help uncover novel biomarkers. metabolomicscentre.canih.govfrontiersin.org While providing comprehensive coverage, untargeted metabolomics generates large datasets that require extensive data processing and relies heavily on high-resolution analytical techniques like NMR or high-resolution MS. mdpi.comresearchgate.net

Targeted Metabolomics for Specific Analysis

In contrast to untargeted approaches, targeted metabolomics focuses on the identification and precise quantification of a predefined set of metabolites. nih.govmtoz-biolabs.com This strategy is highly selective and accurate, making it suitable for validating biomarkers, monitoring therapeutic responses, or analyzing specific metabolic pathways involving compounds like this compound. metabolomicscentre.camtoz-biolabs.com Targeted metabolomics often utilizes highly selective instruments such as triple-quadrupole mass spectrometers and employs internal standards for quantitative or semi-quantitative analysis. mdpi.comnih.govmtoz-biolabs.com This approach offers high sensitivity and reproducibility for the analysis of targeted metabolites, even those present at low abundance. mtoz-biolabs.com

High-Resolution Chromatographic and Spectrometric Techniques

High-resolution separation and detection techniques are essential for isolating and characterizing this compound from complex mixtures. The coupling of chromatography with mass spectrometry and nuclear magnetic resonance spectroscopy provides detailed structural and quantitative information.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MSE)

UPLC-Q-TOF/MSE is a powerful hyphenated technique used for the separation and identification of compounds in complex samples. nih.govresearchgate.net UPLC offers high resolution, sensitivity, and speed compared to traditional HPLC. nih.govmdpi.com The quadrupole time-of-flight (Q-TOF) mass spectrometer provides accurate mass measurements and fragmentation data, allowing for the identification of known and unknown compounds. researchgate.netlcms.cz The MSE mode in Q-TOF MS simultaneously acquires low-energy precursor ion data and high-energy fragment ion data in a single run, simplifying data acquisition and ensuring the detection of ionizable compounds without prior knowledge of their fragmentation patterns. mdpi.comlcms.cz This technique has been applied in the analysis of traditional Chinese medicine preparations, which may contain bufadienolides. researchgate.net

High-Performance Liquid Chromatography Coupled with Diode Array Detection and Mass Spectrometry (HPLC-DAD-MSn)

HPLC-DAD-MSn is another widely used technique for the analysis of complex mixtures containing bufadienolides. researchgate.net HPLC separates compounds based on their chemical and physical properties. nih.govmeasurlabs.com The Diode Array Detector (DAD) provides UV-Vis spectral data for the separated compounds, aiding in their identification and providing information on compounds that absorb in the UV-Vis range. measurlabs.commjcce.org.mk Coupling HPLC-DAD with mass spectrometry (MSn) allows for the determination of molecular weights and provides structural information through fragmentation patterns (MSn). researchgate.netmjcce.org.mk This hyphenated technique is effective for the simultaneous determination and structural characterization of various compounds, including bufadienolides and phenolic compounds in plant extracts. researchgate.netdntb.gov.ua

Nuclear Magnetic Resonance (NMR)-Based Metabolomics

NMR spectroscopy is a non-destructive analytical technique that provides detailed structural information about metabolites. mdpi.commdpi.comyoutube.com In metabolomics, NMR can be used for both identification and quantification of compounds. mdpi.comyoutube.com While generally less sensitive than mass spectrometry, NMR offers high reproducibility and allows for the analysis of samples with minimal preparation. youtube.com NMR-based metabolomics, often used in conjunction with MS-based techniques, contributes to a comprehensive understanding of the metabolome and can provide fingerprinting and structural confirmation of major metabolites, including bufadienolides. mdpi.comresearchgate.netnih.gov Quantitative NMR (qNMR) can be employed for the quantification of specific metabolites. mdpi.com

Computational and Systems Biology Approaches

Computational and systems biology approaches play a crucial role in the initial stages of research on natural products like this compound. They allow for the prediction of potential biological activities and the identification of molecular targets without extensive experimental work.

Network Pharmacology for Active Compound Identification and Target/Pathway Prediction

Network pharmacology is an emerging technique that shifts the focus from the traditional "one drug, one target, one disease" paradigm to a more holistic "multi-drugs, multi-targets, multi-diseases" perspective. frontiersin.orgresearchgate.net This approach is particularly useful for studying complex natural products like this compound, which may interact with multiple biological targets and pathways. frontiersin.orgresearchgate.net By constructing networks of compounds, their predicted targets, and associated diseases or pathways, researchers can gain insights into the potential therapeutic effects and underlying mechanisms of action. frontiersin.orgmedsci.orgnih.gov Studies using network pharmacology can help identify key active compounds within a complex mixture and predict the biological processes they are likely to influence. medsci.orgnih.gov This method can aid in target prediction and the elucidation of molecular mechanisms. frontiersin.org

Molecular Docking for Ligand-Target Affinity Assessment

Molecular docking is a computational technique used to predict the binding affinity and interaction modes between a small molecule (ligand), such as this compound, and a target protein. mdpi.commedsci.orgmdpi.com This method assesses how well a ligand fits into the active site of a protein and estimates the strength of the binding interaction, often expressed as a scoring function or binding energy. mdpi.commedsci.orgmdpi.commdpi.com Lower (more negative) scores or binding energies typically indicate stronger predicted binding affinity. mdpi.commdpi.com Molecular docking studies can provide insights into the specific amino acid residues involved in the interaction and the types of chemical bonds formed (e.g., hydrogen bonds, π-π stacking, π-alkyl interactions). mdpi.commdpi.com This technique is valuable for prioritizing potential targets identified through network pharmacology or other methods and for understanding the likely molecular interactions driving a compound's activity. nih.govmdpi.com

Transcriptome Analysis for Elucidation of Biosynthetic Pathways

Transcriptome analysis, often performed using RNA sequencing (RNA-seq), provides a comprehensive view of the RNA molecules present in a cell or tissue at a given time. protocols.iofrontiersin.org This technique measures the steady-state abundance of RNA, reflecting the balance between RNA synthesis and degradation. protocols.io By analyzing gene expression patterns, researchers can identify genes that are up- or down-regulated under specific conditions, such as in toxin-producing tissues of organisms that synthesize bufadienolides. frontiersin.orgnih.govnih.gov Comparative transcriptomic analysis of toxin-producing glands, like the parotoid glands of toads, can reveal insights into the steroid biosynthesis pathways involved in the production of bufadienolides. frontiersin.orgnih.gov Studies have identified genes encoding enzymes involved in cholesterol metabolism and steroid biosynthesis, such as cytochrome P450 family members and 3-hydroxy-methylglutaryl CoA reductase (hmgcr), that are highly expressed in these tissues, suggesting their crucial role in bufadienolide production. frontiersin.org Transcriptome analysis can therefore help elucidate the genetic basis and key enzymatic steps involved in the biosynthesis of compounds like this compound. frontiersin.orgnih.gov

In Vitro Research Models for Mechanistic Elucidation

In vitro research models, primarily cell culture systems and enzyme assays, are essential for experimentally validating the predictions made by computational methods and for elucidating the specific mechanisms by which this compound exerts its effects at the cellular and molecular levels.

Cell Culture Systems for Cytotoxicity and Apoptosis Studies

Cell culture systems are widely used to assess the cytotoxic effects of compounds and to study the induction of apoptosis. mdpi.comresearchgate.netnih.gov Cytotoxicity assays measure the ability of a compound to reduce cell viability or cause cell death. Common methods include colorimetric assays that assess metabolic activity (e.g., MTT, MTS) or membrane integrity (e.g., LDH). mdpi.comresearchgate.net Apoptosis, or programmed cell death, is a key mechanism by which some compounds exert anti-proliferative effects. mdpi.combmglabtech.comnih.gov Assays to detect apoptosis include those that identify changes in cellular and nuclear morphology, detect caspase activation, or assess mitochondrial membrane potential. mdpi.comresearchgate.netbmglabtech.comnih.gov For example, Annexin V-FITC/PI staining can differentiate between early and late apoptotic cells. researchgate.net Cell culture studies using various cell lines, including cancer cell lines, are frequently employed to determine the concentration-dependent cytotoxic effects of bufadienolides and to investigate whether apoptosis is the mode of cell death. researchgate.netmedchemexpress.com

Cell LineAssay TypeReported Effect (Example for Bufalin)Reference
A549 (Lung)Cytotoxicity (MTT)IC50: 0.6 μM medchemexpress.com
Bel-7402 (Liver)Cytotoxicity (MTT)IC50: 7 nM medchemexpress.com
BGC-823 (Gastric)Cytotoxicity (MTT)IC50: 4.5 x 10⁻² μM medchemexpress.com
MCF-7 (Breast)CytotoxicityEffect assessed researchgate.net
SKOV-3 (Ovarian)CytotoxicityEffect assessed researchgate.net

Note: Data in this table are examples for bufalin (B1668032), a related bufadienolide, illustrating the type of data generated in such studies. Specific data for this compound would require dedicated experiments.

Enzyme Inhibition Assays (e.g., Na+/K+-ATPase)

Enzyme inhibition assays are crucial for determining if a compound directly interacts with and modulates the activity of specific enzymes. mdpi.com Bufadienolides, including this compound, are known to target the Na+/K+-ATPase enzyme, a vital ion pump in cell membranes. chem960.comnih.goveurofinsdiscovery.comnih.gov Enzyme inhibition assays for Na+/K+-ATPase typically involve incubating the enzyme preparation (often isolated from cell membranes or purified) with the test compound in the presence of ATP and ions (Na+ and K+). mdpi.comeurofinsdiscovery.com The activity of the enzyme is measured by quantifying the amount of inorganic phosphate (B84403) produced from ATP hydrolysis. eurofinsdiscovery.com The ability of this compound to inhibit this enzyme can be assessed by measuring the decrease in enzyme activity at different compound concentrations. eurofinsdiscovery.com These assays can provide data on the potency of inhibition, often expressed as an IC50 value (the concentration required to inhibit 50% of enzyme activity), and can help determine the mechanism of inhibition (e.g., competitive, non-competitive). medchemexpress.commdpi.com Studies have shown that related cardiac glycosides, including bufadienolides, are potent inhibitors of Na+/K+-ATPase. medchemexpress.commdpi.com

Enzyme TargetSource of Enzyme (Example for Bufalin)Reported Affinity/Effect (Example for Bufalin)Reference
Na+/K+-ATPase α1Human HeLa S3 cells, PurifiedKd: 42.5 nM, Inhibition medchemexpress.comeurofinsdiscovery.com
Na+/K+-ATPase α2PurifiedKd: 45 nM medchemexpress.com
Na+/K+-ATPase α3PurifiedKd: 40 nM medchemexpress.com
Na+/K+-ATPaseHuman blood erythrocyte, Porcine cerebral cortexInhibition tested mdpi.com

Note: Data in this table are examples for bufalin, a related bufadienolide, illustrating the type of data generated in such studies. Specific data for this compound would require dedicated experiments.

Emerging Research Areas and Future Academic Directions

Exploration of Novel Molecular Targets and Signaling Crosstalk

Beyond the well-established interaction with Na+/K+-ATPase, which is characteristic of cardiac glycosides, researchers are actively exploring novel molecular targets of bufotalidin. frontiersin.orgdoi.org Identifying these new targets is essential for a complete picture of its pharmacological profile. Furthermore, investigations into the crosstalk between different signaling pathways influenced by this compound are critical. Signal transduction within cells is a complex network, and understanding how this compound modulates the communication between pathways can reveal the intricate mechanisms underlying its biological effects. mdpi.complos.org

Discovery and Elucidation of New Bufadienolide Structures and Their Biological Relevance

The bufadienolide family is structurally diverse, and ongoing research continues to discover and characterize new compounds within this class, often from natural sources like toads and plants. frontiersin.orgmdpi.comresearchgate.netresearchgate.net Future academic directions include the isolation and structural elucidation of novel bufadienolide structures, including those that may be present in trace amounts or in previously uninvestigated sources. frontiersin.orgresearchgate.netnih.gov Subsequent research focuses on evaluating the biological relevance of these new structures, comparing their activities to known bufadienolides like this compound, and understanding how structural variations influence their pharmacological properties. mdpi.comresearchgate.net This includes assessing their potential in various therapeutic areas, such as anticancer or anti-inflammatory applications. frontiersin.orgmdpi.comresearchgate.netresearchgate.net

Advanced In Silico Modeling and Predictive Analytics for this compound Derivatives

Computational approaches, such as in silico modeling and predictive analytics, are becoming increasingly valuable in drug discovery and development. nih.gov For this compound and its derivatives, these methods can be used to predict interactions with potential targets, analyze structure-activity relationships, and screen for compounds with desired properties. Advanced in silico modeling can help in designing novel bufadienolide derivatives with improved efficacy, reduced toxicity, or enhanced selectivity. ontosight.ai Predictive analytics can aid in forecasting their pharmacokinetic and pharmacodynamic profiles, guiding further experimental research.

Investigations into the Biological Selectivity and Specificity of this compound's Effects

While bufadienolides are known for their potent activity, understanding the biological selectivity and specificity of this compound's effects is crucial for its therapeutic development. Research in this area aims to determine if this compound preferentially affects certain cell types, tissues, or organs, and to what extent its actions are specific to particular molecular targets within complex biological systems. Investigating selectivity can help in minimizing potential off-target effects and developing safer therapeutic strategies.

Q & A

Q. Table 1: Techniques for this compound Isolation and Validation

TechniqueApplicationAdvantagesLimitations
HPLCPurificationHigh resolutionCostly solvents/equipment
TLCPurity checkRapid screeningLow sensitivity
HR-MSMolecular weight confirmationHigh accuracyRequires pure samples

Q. Table 2: Case Studies in Contradictory Bioactivity Data

Study ContextConflicting ResultResolved ThroughReference Framework
Apoptosis in HeLa vs. HEK293HeLa: IC₅₀ = 10 μM; HEK293: No effectIdentified overexpression of Bcl-2 in HEK293 via Western blotPrincipal contradiction analysis

Key Methodological Resources

  • Experimental Reproducibility : Follow Beilstein Journal guidelines for detailing synthetic protocols and spectral data .
  • Contradiction Resolution : Apply iterative qualitative analysis to isolate dominant variables .
  • Study Design : Use PICOT to structure hypotheses and minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.